
Praseodymium(III)bromidexhydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Praseodymium(III)bromidexhydrate is a chemical compound consisting of praseodymium, bromine, and water molecules. It is a crystalline compound with the chemical formula PrBr₃·xH₂O. Praseodymium is a rare earth element, and its compounds are known for their unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
Praseodymium(III)bromidexhydrate can be synthesized through the reaction of praseodymium oxide with hydrobromic acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired hydrate form. The general reaction is as follows:
Pr2O3+6HBr→2PrBr3+3H2O
The resulting praseodymium(III)bromide is then hydrated to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the extraction of praseodymium from its ores, followed by the reaction with hydrobromic acid and subsequent hydration. The purity and yield of the compound are optimized through various purification and crystallization techniques.
化学反応の分析
Types of Reactions
Praseodymium(III)bromidexhydrate undergoes several types of chemical reactions, including:
Oxidation: Praseodymium(III) can be oxidized to higher oxidation states under specific conditions.
Reduction: Praseodymium(III) can be reduced to lower oxidation states using suitable reducing agents.
Substitution: Bromide ions in this compound can be substituted with other halide ions or ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halide exchange reactions using halide salts like sodium chloride or potassium iodide.
Major Products Formed
Oxidation: Higher oxidation state compounds of praseodymium.
Reduction: Lower oxidation state compounds of praseodymium.
Substitution: Praseodymium compounds with different halide ions or ligands.
科学的研究の応用
Praseodymium(III)bromidexhydrate has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other praseodymium compounds.
Biology: Studied for its potential biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Used in the production of high-strength alloys, special glasses, and ceramics. It is also used as a dopant in fiber optics and laser materials.
作用機序
The mechanism of action of praseodymium(III)bromidexhydrate involves its interaction with molecular targets and pathways. In catalytic applications, praseodymium(III) ions facilitate the reaction by providing active sites for the reactants. In biological systems, praseodymium(III) ions can interact with proteins and other biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways depend on the specific application and conditions.
類似化合物との比較
Similar Compounds
Praseodymium(III)chloride: Similar in structure and properties but contains chloride ions instead of bromide.
Praseodymium(III)fluoride: Contains fluoride ions and has different solubility and reactivity compared to praseodymium(III)bromidexhydrate.
Praseodymium(III)iodide: Contains iodide ions and exhibits different physical and chemical properties.
Uniqueness
This compound is unique due to its specific combination of praseodymium and bromide ions, which imparts distinct properties such as solubility, reactivity, and stability. Its hydrate form also influences its behavior in various applications, making it suitable for specific research and industrial uses.
特性
分子式 |
Br3H2OPr |
|---|---|
分子量 |
398.64 g/mol |
IUPAC名 |
praseodymium-141(3+);tribromide;hydrate |
InChI |
InChI=1S/3BrH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3/i;;;;1+0 |
InChIキー |
CCMZJPMVOCFMPN-AZCDSDHNSA-K |
異性体SMILES |
O.[Br-].[Br-].[Br-].[141Pr+3] |
正規SMILES |
O.[Br-].[Br-].[Br-].[Pr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


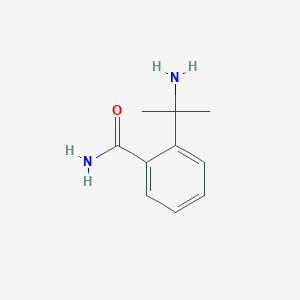
![8-Chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13131468.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B13131470.png)
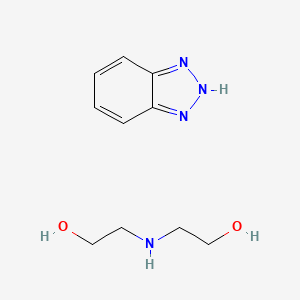
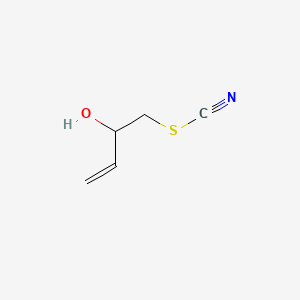
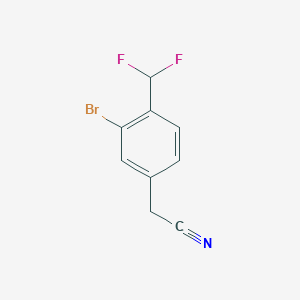
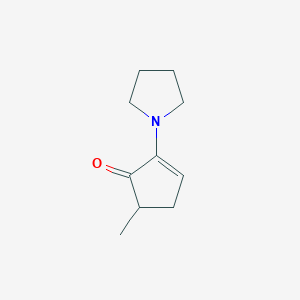
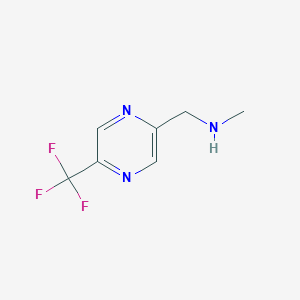
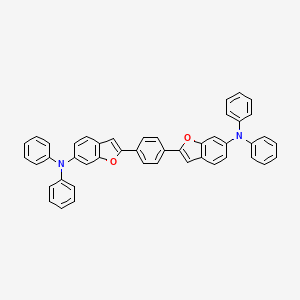

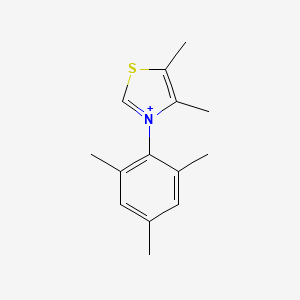
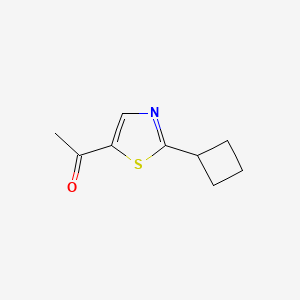

![[1(2H),2'-Bipyridine]-2-thione, 4,6-diphenyl-](/img/structure/B13131531.png)
